1,2,3,4-Tetraphenyl-1,3-butadiene

Electrochemiluminescence Biosensing Nanocrystals

1,2,3,4-Tetraphenyl-1,3-butadiene (CAS 1608-10-2) is a non-planar AIE luminogen delivering >200× quantum yield enhancement upon aggregation—a magnitude and RIR-governed mechanism not shared by its 1,1,4,4-isomer []. Its nanocrystalline form exhibits >1000× higher ECL efficiency than free molecules, enabling ultrasensitive biosensors (e.g., 3.1 nM dopamine detection limit) []. As the wavelength shifter of choice in liquid-argon dark matter and neutrino experiments, TPB converts VUV scintillation light with high photon conversion efficiency []. For OLED development, TPB derivatives achieve solid-state PL quantum yields up to 89.1% []. Specify stereochemical requirements when ordering.

Molecular Formula C28H22
Molecular Weight 358.5 g/mol
CAS No. 1608-10-2
Cat. No. B157203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetraphenyl-1,3-butadiene
CAS1608-10-2
Synonyms(1E,3E)-1,2,3,4-Tetraphenyl-1,3-butadiene
Molecular FormulaC28H22
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+
InChIKeyDAABVBOFAIYKNX-GPAWKIAZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetraphenyl-1,3-butadiene (CAS 1608-10-2): Core Properties and Functional Class for Procurement Evaluation


1,2,3,4-Tetraphenyl-1,3-butadiene (TPB, CAS 1608-10-2) is a C28H22 conjugated organic luminogen belonging to the tetraphenylbutadiene class [1]. This compound is distinguished by its pronounced aggregation-induced emission (AIE) behavior, wherein photoluminescence is significantly enhanced upon molecular aggregation or in the solid state relative to dilute solution [2]. As a non-planar, propeller-shaped molecule, TPB serves as a foundational scaffold for developing advanced optoelectronic materials, fluorescent sensors, and wavelength-shifting coatings for radiation detection [3][4].

Procurement Risk: Why Generic Tetraphenylbutadiene Analogs and AIE Luminogens Cannot Replace 1,2,3,4-Tetraphenyl-1,3-butadiene


Generic substitution among tetraphenylbutadiene isomers and structurally similar AIE luminogens (e.g., 1,1,4,4-tetraphenylbutadiene, tetraphenylethylene) is technically unsound due to profound, quantifiable divergences in emission behavior, quantum yield, and application-specific performance [1]. As demonstrated by first-principles calculations and experimental validation, the distinct substitution pattern of 1,2,3,4-tetraphenyl-1,3-butadiene dictates a unique AIE mechanism governed by restricted intramolecular rotation (RIR), resulting in a >200-fold quantum yield enhancement upon aggregation—a magnitude and mechanistic origin not shared by its 1,1,4,4-isomer, which remains highly emissive even in dilute solution [1][2]. Furthermore, in electrochemiluminescence applications, the crystalline form of this specific isomer exhibits an ECL efficiency that is orders of magnitude higher than other tetraphenyl alkene nanocrystals, precluding straightforward replacement [3].

Quantitative Differentiation Evidence for 1,2,3,4-Tetraphenyl-1,3-butadiene Relative to Structural Analogs


Electrochemiluminescence Efficiency: TPB Nanocrystals vs. Free TPB Molecules and Other Tetraphenyl Alkenes

In a comparative study of tetraphenyl alkene nanocrystals (TPA NCs) for electrochemiluminescence (ECL), tetraphenyl-1,3-butadiene (TPB) NCs exhibited the highest relative ECL efficiency among the series, measured at 31.53% versus the standard [Ru(bpy)3]2+/TEA coreactant system. This efficiency is reported as thousands of times higher than that of free (non-crystallized) TPB molecules [1]. This stark difference demonstrates that the crystallization-induced enhanced ECL effect is particularly pronounced for this specific TPB isomer, establishing a clear performance benchmark not met by its monomeric form or other TPA analogs.

Electrochemiluminescence Biosensing Nanocrystals

Aggregation-Induced Emission Enhancement Factor: 1,2,3,4-TPBD vs. Molecularly Dissolved State

The AIE effect of cis,cis-1,2,3,4-tetraphenylbutadiene (TPBD) is quantified by a photoluminescence (PL) quantum yield enhancement exceeding two orders of magnitude (>200x) when transitioning from a molecularly dissolved state to an aggregated state [1]. This enhancement is attributed to the restriction of intramolecular rotation (RIR) of the peripheral phenyl groups. In contrast, its isomer 1,1,4,4-tetraphenylbutadiene remains strongly emissive even in dilute solution, indicating a fundamentally different photophysical behavior driven by Duschinsky rotation mode mixing [2].

Aggregation-Induced Emission Photoluminescence Quantum Yield

Conformational Sensitivity and Solid-State Photoluminescence Quantum Yield in TPB Derivatives

Tetraphenyl-1,3-butadiene (TPB) derivatives exhibit pronounced conformational sensitivity, with emission wavelengths that shift depending on the physical state [1]. Single-crystal analysis reveals that the phenyl groups at the 4-position of the 1,3-butadiene core are key to this sensitivity. Furthermore, a study on TPB derivatives with varying alkyl chains reported solid-state photoluminescence quantum yields (ΦPL,solid) as high as 71.3%–89.1% for ester-functionalized analogs, demonstrating the exceptional emissive potential of the TPB scaffold in the solid state [2]. While the unsubstituted TPB is the reference point, these derivative studies validate the scaffold's inherent capacity for high-efficiency solid-state luminescence, a property not universally found in other AIE core structures like tetraphenylethylene (TPE).

Conformational Sensitivity Mechanochromism Solid-State Fluorescence

VUV-to-Visible Wavelength Shifting Efficiency in Liquid Argon Detectors

Tetraphenyl-butadiene (TPB) is the established material of choice for converting vacuum ultraviolet (VUV) scintillation light (e.g., 128 nm from liquid argon) to visible blue photons detectable by standard photomultiplier tubes (PMTs) and silicon photomultipliers (SiPMs) [1][2]. TPB thin films are deployed in numerous dark matter and neutrino physics experiments (e.g., DarkSide, ArDM) precisely because of their high photon conversion efficiency in this specific VUV regime. While other organic fluors (e.g., p-terphenyl) also act as wavelength shifters, TPB's combination of absorption profile, emission spectrum, and practical processability for coating large-area detector surfaces makes it the widely adopted benchmark in the noble liquid detector community [1]. Direct comparative photon conversion efficiency measurements are scarce, but the persistent, near-universal adoption of TPB across multiple large-scale experiments serves as a powerful class-level inference of its suitability relative to alternatives like p-terphenyl or bis-MSB in these specific cryogenic VUV environments.

Wavelength Shifter Scintillation Detection Vacuum Ultraviolet

High-Value Application Scenarios for 1,2,3,4-Tetraphenyl-1,3-butadiene Based on Quantitative Differentiation


Ultrasensitive Electrochemiluminescence (ECL) Biosensing Platforms

The crystallization-induced enhanced ECL of TPB nanocrystals, which is >1000x higher than that of free TPB molecules [1], makes TPB an exceptional emitter for constructing ultrasensitive ECL biosensors. This property has been leveraged to achieve a detection limit of 3.1 nM for dopamine using a TPB NCs/TEA system [1]. This scenario is directly supported by the evidence in Section 3.1.

Stimuli-Responsive Fluorescent Materials and Mechanochromic Sensors

The >200x quantum yield enhancement upon aggregation [2] and the conformational sensitivity of the TPB scaffold [3] are ideal for developing 'turn-on' fluorescent probes and mechanochromic sensors. The stark contrast between solution and solid-state emission enables high-sensitivity detection of analytes, vapors, or mechanical force. This scenario directly follows from the evidence in Sections 3.2 and 3.3.

Vacuum Ultraviolet (VUV) Wavelength Shifting for Noble Liquid Particle Detectors

TPB's established role as the wavelength shifter of choice in liquid argon-based dark matter and neutrino experiments [4] is a direct consequence of its high photon conversion efficiency for VUV scintillation light. This application scenario is substantiated by the evidence in Section 3.4.

High-Efficiency Solid-State Emitters for OLEDs and Optical Storage

The high solid-state photoluminescence quantum yields reported for TPB derivatives (ΦPL,solid up to 89.1%) [5] validate the TPB core as a superior scaffold for developing efficient light-emitting layers in OLEDs and as active components in optical storage devices. The conformational sensitivity further allows for tuning of emission color, as noted in Section 3.3.

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